molecular formula C17H16F2O B1327701 2',4'-Difluoro-3-(2,4-dimethylphenyl)propiophenone CAS No. 898794-54-2

2',4'-Difluoro-3-(2,4-dimethylphenyl)propiophenone

Cat. No. B1327701
M. Wt: 274.3 g/mol
InChI Key: IMKGMFPKXFYWFP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated aromatic compounds is a topic of interest in the field of polymer chemistry, as demonstrated by the papers provided. In the first paper, a novel fluorinated aromatic diamine monomer, 1,1-bis[4-(4′-aminophenoxy)phenyl]-1-[3″,5″-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethane (9FTPBA), was synthesized through a coupling reaction followed by reduction . Similarly, the second paper discusses the synthesis of a hexafluoro-containing diamine monomer, 2,2-bis[4-(4-aminophenoxy)-3,5-dimethylphenyl]-hexafluoropropane (TBAPHP), starting from hexafluoroacetone sesquihydrate and 2,6-xylenol . The third paper outlines the synthesis of 2-(3',5'-difluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride from 3,5-difluoropropiophenone, involving bromination, amination, cyclization, and acidification . These synthetic routes highlight the complexity and multi-step nature of creating such specialized compounds.

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of fluorine atoms and aromatic rings, which significantly influence their physical and chemical properties. The fourth paper provides insight into the crystal and molecular structure of anti-3′,4′-difluoro-2-hydroxyiminopropiophenone, revealing a trans-oid arrangement of the carbonyl and hydroxyimino-groups and the presence of intermolecular hydrogen bonds . This detailed structural information is crucial for understanding the reactivity and interaction of these molecules.

Chemical Reactions Analysis

The papers do not provide extensive details on the chemical reactions of 2',4'-Difluoro-3-(2,4-dimethylphenyl)propiophenone specifically. However, the synthesis methods described in the papers involve reactions such as coupling, reduction, bromination, amination, and cyclodehydration, which are common in the synthesis of complex organic molecules . These reactions are carefully chosen to introduce fluorine atoms and to construct the desired molecular architecture.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are influenced by their molecular structures. The first paper reports that the fluorinated polyimides derived from the synthesized diamine are soluble in various polar organic solvents and exhibit good thermal stability, with glass transition temperatures around 223-225 °C and decomposition temperatures above 535 °C . The second paper notes that the polymers synthesized from TBAPHP show excellent solubility in polar solvents, high glass transition temperatures (231-301 °C), and high decomposition temperatures (470-505 °C) . These properties make them suitable for high-performance materials. The third paper does not provide specific physical properties but mentions a high yield of 77.3% for the synthesized morpholinol hydrochloride . The fourth paper's focus on the crystal structure of a related compound suggests that the molecular arrangement can affect the material's biological activity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Cyclocondensation Reactions : A study by Bonacorso et al. (2003) discusses the synthesis of a series of pyrimidinones through a reaction involving precursors derived from acetophenone- and propiophenone-dimethylacetals, highlighting the utility of difluoropropiophenone derivatives in the synthesis of novel compounds (Bonacorso et al., 2003).

  • Polymer Synthesis : Shi et al. (2017) utilized a difluoro aromatic ketone monomer in the synthesis of poly(arylene ether sulfone) anion exchange membranes, indicating the role of difluoro compounds in polymer chemistry (Shi et al., 2017).

  • Polymer Properties Modification : Shang et al. (2012) reported on the synthesis of poly(aryl ether ketone/sulfone)s incorporating ortho-methyl and pendant trifluoromethyl-substituted phenyl groups, including difluorophenyl groups, to modify polymer properties like solubility and thermal stability (Shang et al., 2012).

Advanced Material Applications

  • Electronics and Optoelectronics : Facchetti et al. (2004) synthesized a series of mixed phenylene−thiophene oligomers with terminal n-perfluorooctyl groups, demonstrating the role of difluorinated compounds in developing n-type semiconductors for electronics (Facchetti et al., 2004).

  • Solar Cell Technology : Wang et al. (2018) utilized a difluorinated compound as part of a new acceptor in the synthesis of nonfullerene polymer solar cells, showing how difluorinated compounds contribute to the development of high-efficiency solar cells (Wang et al., 2018).

Fundamental Chemical Research

  • Stability Studies : Yang et al. (2011) investigated the stability of BODIPY fluorophores, including a difluorinated analogue, under various conditions, which is crucial for understanding the behavior of these compounds in different environments (Yang et al., 2011).

  • C–C Bond Activation Studies : Baksi et al. (2007) explored rhodium-mediated C–C bond activation in phenylazo compounds, including difluorophenyl derivatives, contributing to the understanding of complex chemical reactions (Baksi et al., 2007).

properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2O/c1-11-3-4-13(12(2)9-11)5-8-17(20)15-7-6-14(18)10-16(15)19/h3-4,6-7,9-10H,5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKGMFPKXFYWFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC(=O)C2=C(C=C(C=C2)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644707
Record name 1-(2,4-Difluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',4'-Difluoro-3-(2,4-dimethylphenyl)propiophenone

CAS RN

898794-54-2
Record name 1-(2,4-Difluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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